molecular formula C16H12Cl2N2O3S B12184793 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide

3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12184793
M. Wt: 383.2 g/mol
InChI Key: HIPLQWHHYZUHLX-UHFFFAOYSA-N
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Description

3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research purposes. Compounds within this chemical class have demonstrated significant research value in medicinal chemistry and drug discovery, particularly as modulators of specific protein targets . Structurally, it combines a quinoline heterocycle, a moiety known for its diverse biological activities, with a substituted benzenesulfonamide group, a pharmacophore prevalent in many therapeutic agents . Research on analogous benzenesulfonamide-quinoline hybrids suggests potential investigation into their activity as inhibitors of tubulin polymerization, a key mechanism for anti-cancer drug development . These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to the inhibition of cell proliferation . Furthermore, benzenesulfonamide compounds are extensively studied for their role in targeting nuclear receptors, such as PPARγ, which is central to metabolic diseases like type 2 diabetes . The specific substitution pattern on the benzene ring (e.g., 3,4-dichloro-2-methoxy) is a critical area of structure-activity relationship (SAR) studies, as substitutions at these positions are known to profoundly influence the compound's potency, binding affinity, and overall biological profile . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C16H12Cl2N2O3S

Molecular Weight

383.2 g/mol

IUPAC Name

3,4-dichloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-16-14(7-6-12(17)15(16)18)24(21,22)20-11-8-10-4-2-3-5-13(10)19-9-11/h2-9,20H,1H3

InChI Key

HIPLQWHHYZUHLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Sulfonation and Chlorination of Benzene Derivatives

The synthesis begins with the sulfonation of 3,4-dichloro-2-methoxybenzene. A mixture of concentrated sulfuric acid and chlorosulfonic acid is typically employed to introduce the sulfonyl group at the para position relative to the methoxy substituent. Subsequent chlorination using phosphorus pentachloride (PCl₅) in chlorobenzene at 70–90°C converts the sulfonic acid to the sulfonyl chloride. The reaction proceeds via nucleophilic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst. DMF (5–10 mol%) enhances reaction efficiency by stabilizing reactive intermediates.

Optimization Data :

ParameterConditionYield (%)
SolventChlorobenzene92
Temperature80°C89
Catalyst (DMF)10 mol%94

Purification and Characterization

The crude sulfonyl chloride is purified via column chromatography (SiO₂, ethyl acetate/hexane, 1:5). Nuclear magnetic resonance (NMR) analysis confirms the structure: ¹H NMR (DMSO-d₆, 400 MHz) δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.65 (d, J = 8.0 Hz, 1H, H-6), 3.95 (s, 3H, OCH₃). Fourier-transform infrared (FTIR) spectroscopy shows characteristic S=O stretches at 1365 cm⁻¹ and 1170 cm⁻¹.

Preparation of 3-Quinolinylamine

Nitration and Reduction of Quinoline

3-Quinolinylamine is synthesized via nitration of quinoline at the 3-position using fuming nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C) in ethanol. This two-step process achieves 78% overall yield. Alternatively, Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic conditions provides a regioselective route to 3-aminoquinoline derivatives.

Reaction Conditions :

  • Nitration: HNO₃/H₂SO₄, 0°C → 25°C, 4 h

  • Reduction: 10% Pd/C, H₂ (1 atm), EtOH, 6 h

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz) δ 8.72 (s, 1H, H-2), 8.15 (d, J = 8.4 Hz, 1H, H-8), 7.91 (d, J = 8.0 Hz, 1H, H-5), 7.52–7.48 (m, 2H, H-6,7). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 144 [M]⁺.

Coupling of Sulfonyl Chloride with 3-Quinolinylamine

Microwave-Assisted Amidation

The final step involves reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-quinolinylamine under microwave irradiation. In ethanol, the mixture is heated at 150°C for 30 minutes, yielding the target compound. Microwave conditions enhance reaction rates by promoting dipole rotation, achieving 88% yield compared to 65% under conventional heating.

Comparative Yields :

MethodTemperature (°C)Time (min)Yield (%)
Conventional8018065
Microwave1503088

Workup and Crystallization

Post-reaction, the mixture is concentrated in vacuo, and the residue is extracted with ethyl acetate and aqueous NaHCO₃. Column chromatography (SiO₂, ethyl acetate/hexane, 1:3) isolates the pure product. Recrystallization from methanol/water (1:1) affords colorless crystals suitable for X-ray diffraction.

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, NH), 8.92 (s, 1H, H-2 quinoline), 7.94–7.74 (m, 4H, quinoline H-5,6,7,8), 7.51–7.45 (m, 3H, benzenesulfonamide H-4,5,6), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 165.2 (SO₂NH), 152.1 (C-OCH₃), 142.3–116.8 (aromatic carbons).

  • HRMS (ESI) : m/z calculated for C₁₆H₁₂Cl₂N₂O₃S [M+H]⁺: 397.9924, found: 397.9921.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms ≥98% purity. Retention time: 6.7 minutes.

Alternative Synthetic Routes and Modifications

Ullman-Type Coupling for Scalability

A copper(II)-catalyzed Ullman reaction couples 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-quinolinylamine in DMF at 110°C for 24 hours. This method avoids microwave equipment but requires longer reaction times (72% yield).

Solvent Effects on Selectivity

Polar aprotic solvents (e.g., DMF, DMSO) favor N-sulfonation over O-sulfonation. In contrast, nonpolar solvents (toluene, chlorobenzene) reduce byproduct formation but slow reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The quinoline moiety can be reduced to a dihydroquinoline derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dichloro-2-hydroxy-N-(3-quinolinyl)benzenesulfonamide.

    Reduction: Formation of 3,4-dichloro-2-methoxy-N-(3-dihydroquinolinyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzenesulfonamide group can interact with enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Benzene Ring Substituents Quinoline Modifications Key Features
3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide C₁₆H₁₃Cl₂N₂O₃S 399.25 3-Cl, 4-Cl, 2-OCH₃ N-linked to 3-quinolinyl (fully aromatic) High lipophilicity due to dual Cl substituents
3-Chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (955613-91-9) C₂₁H₂₇ClN₂O₃S 423.0 3-Cl, 4-OCH₃ N-linked to ethyl chain attached to a tetrahydroquinoline (saturated) with a propyl group Increased flexibility and reduced aromaticity due to tetrahydroquinoline
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) C₂₅H₂₁ClN₂O₄S 480.96 4-OCH₃ (on benzenesulfonamide) Attached to 7-position of 5-chloro-8-hydroxyquinoline with a styryl group Extended conjugation via styryl group; hydroxyl group enhances polarity
Pitavastatin Calcium (PTC) C₂₅H₂₄FNO₄Ca 880.98 Fluorophenyl and cyclopropane groups Quinoline integrated into a heptenoic acid chain Statin drug targeting HMG-CoA reductase; distinct pharmacological application

Critical Analysis of Structural Variations

Substituent Effects on the Benzene Ring: The dual chlorine atoms in the target compound likely enhance its lipophilicity compared to analogues with single chlorine or methoxy groups (e.g., the compound in ). This could improve membrane permeability but reduce aqueous solubility.

Quinoline Modifications: The fully aromatic quinoline in the target compound contrasts with the tetrahydroquinoline in , which introduces partial saturation. Saturation reduces aromatic π-π interactions but may increase conformational flexibility. In IIIa , the quinoline is substituted with a styryl group and a hydroxyl moiety, extending conjugation and polarity. This structural complexity may favor interactions with larger binding pockets.

Biological Implications: While the target compound’s pharmacological profile remains uncharacterized, pitavastatin demonstrates how quinoline integration into larger frameworks (e.g., heptenoic acid chains) can yield clinically relevant molecules. The target’s simpler structure may prioritize selectivity for compact enzymatic sites.

Biological Activity

3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₄H₁₃Cl₂N₃O₂S
  • Molecular Weight : 383.2 g/mol
  • CAS Number : 1374682-03-7

This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities due to the presence of the sulfonamide functional group.

The biological activity of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety mimics the structure of natural substrates, allowing it to inhibit various enzymes. Notably, it has been studied for its potential as an inhibitor of carbonic anhydrases and other sulfonamide-sensitive enzymes.

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Research indicates that this compound can effectively inhibit carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and ion transport. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by drug-resistant bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 5 to 15 µM. These results indicate its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that it may serve as a viable candidate for developing new antibiotics.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of benzenesulfonamides exhibit varying degrees of anticancer activity. The specific derivative containing the quinoline moiety was noted for its enhanced potency against MCF-7 cells compared to standard treatments like Doxorubicin .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects on carbonic anhydrases demonstrated that 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide had a Ki value comparable to established inhibitors, indicating its potential utility in treating conditions influenced by these enzymes .

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